molecular formula C8H6Cl4 B3327016 1,3-Bis(dichloromethyl)benzene CAS No. 30430-40-1

1,3-Bis(dichloromethyl)benzene

Cat. No.: B3327016
CAS No.: 30430-40-1
M. Wt: 243.9 g/mol
InChI Key: PLHFWLGJQRLDMI-UHFFFAOYSA-N
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Description

1,3-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C₈H₆Cl₄. It is also known by other names such as m-Xylylene dichloride and α,α’-dichloro-m-xylene . This compound is characterized by the presence of two dichloromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless to light yellow liquid that is used in various chemical applications.

Scientific Research Applications

1,3-Bis(dichloromethyl)benzene has several applications in scientific research:

Safety and Hazards

1,3-Bis(dichloromethyl)benzene is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

Preparation Methods

1,3-Bis(dichloromethyl)benzene can be synthesized from m-xylene through a chlorination reaction. The process involves the reaction of m-xylene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions typically include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions .

Chemical Reactions Analysis

1,3-Bis(dichloromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.

    Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl groups.

Mechanism of Action

The mechanism of action of 1,3-Bis(dichloromethyl)benzene involves its interaction with various molecular targets. The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, potentially leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1,3-Bis(dichloromethyl)benzene can be compared with other similar compounds such as:

    1,2-Bis(dichloromethyl)benzene: This compound has the dichloromethyl groups attached at the 1 and 2 positions of the benzene ring. It exhibits different reactivity and properties due to the different positions of the substituents.

    1,4-Bis(dichloromethyl)benzene: In this compound, the dichloromethyl groups are attached at the 1 and 4 positions. It also shows distinct chemical behavior compared to this compound.

    1,3-Bis(chloromethyl)benzene: This compound has chloromethyl groups instead of dichloromethyl groups.

This compound stands out due to its unique structure and the presence of two dichloromethyl groups, which impart specific chemical properties and reactivity.

Properties

IUPAC Name

1,3-bis(dichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFWLGJQRLDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)Cl)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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